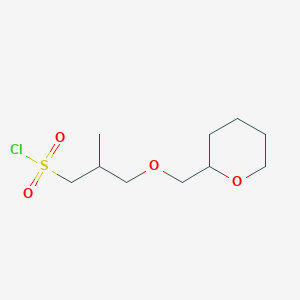
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-methyl-3-hydroxypropane-1-sulfonyl chloride with tetrahydro-2H-pyran-2-yl methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Scientific Research Applications
2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride exerts its effects typically involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydropyran: A simpler compound with a similar tetrahydropyran ring structure.
Tetrahydro-2-methyl-2H-pyran: Another related compound with a similar core structure but lacking the sulfonyl chloride group.
3-Methyltetrahydropyran: Similar in structure but with a different substitution pattern on the pyran ring.
Uniqueness
What sets 2-Methyl-3-((tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride apart from these similar compounds is the presence of the sulfonyl chloride group. This functional group imparts unique reactivity, making the compound valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C10H19ClO4S |
|---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
2-methyl-3-(oxan-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-9(8-16(11,12)13)6-14-7-10-4-2-3-5-15-10/h9-10H,2-8H2,1H3 |
InChI Key |
FQGQCSIQQYEWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1CCCCO1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















